N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-25(22,15-6-7-17-14(10-15)8-9-23-17)19-11-18-20-16(12-24-18)13-4-2-1-3-5-13/h6-7,10,12-13,19H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLNAVJOFCOGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron/Copper-Catalyzed Dihydrobenzofuran Formation
The dihydrobenzofuran core can be constructed via a one-pot iron(III)-catalyzed iodination and copper(I)-catalyzed cyclization, as demonstrated by Henry et al. for analogous systems. For example, treatment of 3-methoxyphenylethan-2-ol with FeCl₃ (10 mol%) and N-iodosuccinimide (NIS) in acetonitrile at 50°C for 7 hours induces para-iodination. Subsequent CuI (20 mol%)-mediated cyclization in DMF at 150°C yields 2,3-dihydrobenzofuran.
Key Optimization Data :
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Iodination | FeCl₃ | MeCN | 50 | 85 |
| Cyclization | CuI | DMF | 150 | 78 |
Regioselective Sulfonation at C5
Sulfonation is achieved via directed ortho-metalation. Lithiation of 2,3-dihydrobenzofuran using LDA at -78°C in THF, followed by quenching with sulfur dioxide, generates the sulfinic acid intermediate. Oxidation with mCPBA yields the sulfonyl chloride, which is treated with aqueous ammonia to furnish the sulfonamide.
Synthesis of (4-Cyclohexyl-1,3-thiazol-2-yl)methylamine
Hantzsch Thiazole Cyclization
The thiazole ring is assembled via condensation of cyclohexanecarbothioamide with methyl 2-bromoacetate in ethanol under reflux. The resulting 4-cyclohexylthiazole-2-carboxylate is reduced with LiAlH₄ to the alcohol, followed by Gabriel synthesis to install the primary amine.
Reaction Conditions :
- Cyclocondensation: EtOH, 80°C, 12 h (Yield: 72%)
- Reduction: LiAlH₄, THF, 0°C to RT, 2 h (Yield: 88%)
- Amination: Phthalimide, DIAD, PPh₃, then NH₂NH₂ (Yield: 65%)
Sulfonamide Coupling and Final Assembly
The dihydrobenzofuran-5-sulfonyl chloride (1.2 equiv) is reacted with (4-cyclohexyl-1,3-thiazol-2-yl)methylamine (1.0 equiv) in dichloromethane with triethylamine (3.0 equiv) as base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the target compound after silica gel purification.
Optimized Coupling Parameters :
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | Et₃N (3.0 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 4 h |
| Isolated Yield | 68% |
Spectroscopic Characterization
¹H NMR (500 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.5 Hz, 1H, H-6 benzofuran)
- δ 6.92 (d, J = 8.5 Hz, 1H, H-7 benzofuran)
- δ 4.54 (s, 2H, CH₂-thiazole)
- δ 2.75–1.20 (m, 11H, cyclohexyl + dihydrobenzofuran CH₂)
IR (KBr) :
- 3270 cm⁻¹ (N-H stretch)
- 1335, 1160 cm⁻¹ (S=O asymmetric/symmetric)
HRMS (ESI+) :
- Calculated for C₁₈H₂₁N₂O₃S₂: 393.1048
- Found: 393.1045 [M+H]⁺
Comparative Analysis of Synthetic Routes
A patent-pending alternative employs Pd-catalyzed C–N coupling for sulfonamide formation, though the Fe/Cu method offers cost advantages. Critical challenges include:
- Regioselectivity in sulfonation : Directed metalation outperforms electrophilic substitution.
- Thiazole stability : LiAlH₄ reduction requires strict temperature control to prevent ring-opening.
Industrial-Scale Considerations
Key process parameters for kilogram-scale production:
- Purity controls : Recrystallization from EtOAc/hexanes (3:1) achieves >99% purity.
- Catalyst recycling : FeCl₃ can be recovered via aqueous extraction (82% recovery).
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or benzofuran rings.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have evaluated the efficacy of similar thiazole derivatives against various bacterial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been investigated through various assays. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and others. The proposed mechanism includes the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and plays a role in tumor growth and metastasis. Compounds targeting CA IX have shown selectivity and effectiveness in reducing tumor viability.
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding affinity of this compound to target proteins involved in microbial resistance and cancer progression. These studies provide insights into how structural modifications can enhance biological activity.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against multidrug-resistant pathogens. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to measure inhibition zones, demonstrating effectiveness comparable to established antibiotics.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The compound showed a dose-dependent reduction in cell viability in MDA-MB-231 (triple-negative breast cancer) cells. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The thiazole and benzofuran rings may also interact with various proteins and receptors, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related thiazole- and sulfonamide-containing analogs. Below is a comparative analysis based on available
Structural Analogues from Pharmacopeial Literature
- Compound A : (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate
- Key Differences :
- Substitution at thiazole 5-position (vs. 4-cyclohexyl in the target compound).
- Incorporates an oxazolidinone-carboxylate group (vs. sulfonamide). Functional Implications: The oxazolidinone moiety in Compound A is associated with antibacterial activity (e.g., linezolid-like analogs), whereas the sulfonamide in the target compound may favor enzyme inhibition.
Compound B : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Key Differences :
- Branched peptide-like backbone with multiple stereocenters (vs. simpler methyl linker in the target compound).
- Ureido and carbamate functionalities (vs. sulfonamide).
Bioactive Analogues from BLD Pharm Ltd.
- Compound C : 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (BD01129540)
- Key Differences :
- 4-Phenyl substitution on thiazole (vs. 4-cyclohexyl).
- Benzamide group (vs. dihydrobenzofuran sulfonamide).
- Functional Implications : The phenyl group in Compound C may reduce steric hindrance compared to the bulkier cyclohexyl group in the target compound. The benzamide moiety could engage in hydrogen bonding distinct from sulfonamide’s sulfonic acid interactions.
Physicochemical and Pharmacokinetic Comparison
Research Findings and Limitations
- Electronic Properties : The sulfonamide group’s electron-withdrawing nature may enhance binding to cationic enzyme active sites, as seen in other sulfonamide drugs .
- Steric Effects : The cyclohexyl group’s bulk may limit binding to shallow enzymatic pockets compared to phenyl-substituted analogs like Compound C.
- Synthetic Feasibility : The compound’s structure lacks complex stereochemistry (unlike Compound B), suggesting easier synthesis and scalability .
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a thiazole ring, a cyclohexyl group, and a benzofuran moiety. These structural components contribute to its biological activity by enabling interactions with various biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C16H20N2O2S |
| Molecular Weight | 304.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1342526-88-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may inhibit certain enzymes involved in key biochemical pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Enzyme Inhibition
Research indicates that the compound can bind to the active sites of various enzymes, leading to their inhibition. This action is particularly relevant in cancer biology, where enzyme inhibition can disrupt signaling pathways that promote tumor growth and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
Antiviral Activity
The compound has also been evaluated for antiviral properties. It showed promising results in inhibiting viral replication in specific assays, suggesting potential as an antiviral agent .
Case Studies
- Study on Antitumor Activity : A recent study highlighted the compound's ability to induce apoptosis in cancer cells through the disruption of Bcl-2 signaling pathways. This was evidenced by molecular dynamics simulations demonstrating strong interactions with the Bcl-2 protein .
- Antiviral Efficacy : Another investigation focused on the compound's effectiveness against viral infections. The results indicated a dose-dependent response in inhibiting viral replication, with significant reductions in viral load observed at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
